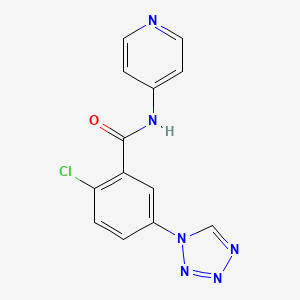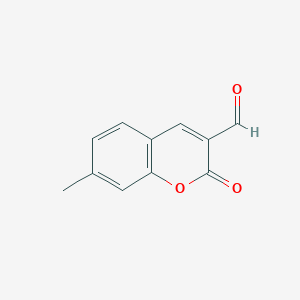
C17H22ClN3O6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C17H22ClN3O6S 6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-[hydroxy(methoxy)methyl]benzene-1-sulfonamide . It is a complex molecule with multiple functional groups, including chloro, amino, sulfonamide, and hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C17H22ClN3O6S typically involves multiple steps, starting with the preparation of the core cyclobutene structure. This can be achieved through a series of reactions including cyclization, chlorination, and amine formation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters (temperature, pressure, pH) is crucial to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
C17H22ClN3O6S: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as alcohols, amines, or halides.
Wissenschaftliche Forschungsanwendungen
C17H22ClN3O6S: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Studied for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which C17H22ClN3O6S exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C17H22ClN3O6S: can be compared to other similar compounds, such as:
6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-hydroxybenzene-1-sulfonamide
6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-methoxybenzene-1-sulfonamide
These compounds share similar structural features but differ in the presence of specific functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C17H22ClN3O6S |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
methyl 4-chloro-2-[[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C17H22ClN3O6S/c1-27-17(24)13-4-3-12(18)11-14(13)19-15(22)5-6-16(23)20-7-9-21(10-8-20)28(2,25)26/h3-4,11H,5-10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
MBAMDSJEEZBUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)






![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)





